Aromadendrene
Overview
Description
Aromadendrene is a sesquiterpenoid commonly found in eucalyptus and cannabis. It also has anticancer and antibacterial properties . It has the molecular formula C15H24 .
Synthesis Analysis
Aromadendrene is produced by a citrus terpene synthase, CsSesquiTPS5 . It can also be synthesized from isoledene, a double bond isomer of aromadendrene . A good-yielding, seven-step synthesis of bicyclogermacrene, a common sesquiterpene found in several essential oils, was used as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids .Molecular Structure Analysis
The molecular weight of Aromadendrene is 204.351 Da . The IUPAC Standard InChI is InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10?,11-,12+,13+,14+/m0/s1 .Chemical Reactions Analysis
Aromadendrene can be converted to compounds with the guaiane skeleton through the conversion of isoledene epoxide . Several terpenoid products not previously detected in bacteria were identified, including aromandendrene .Physical And Chemical Properties Analysis
Aromadendrene has a density of 0.9±0.1 g/cm3, a boiling point of 258.1±7.0 °C at 760 mmHg, and a flash point of 106.5±5.8 °C . It has a molar refractivity of 64.8±0.4 cm3 and a polarizability of 25.7±0.5 10-24 cm3 .Scientific Research Applications
Antimicrobial Properties : Aromadendrene shows potential in combating multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) (Mulyaningsih, Sporer, Zimmermann, Reichling, & Wink, 2010). It also demonstrates synergistic effects when combined with other compounds like 1,8-cineole.
Spasmolytic Effects : Studies have explored the structure-activity relationships of aromadendrenes, indicating their efficacy in relaxing rat uterus rings, suggesting potential spasmolytic applications (Pérez-Hernández, Ponce-Monter, Ortiz, Cariño-Cortés, & Joseph-Nathan, 2009).
Anticancer Activity : Aromadendrene oxide 2, a variant of aromadendrene, has been found to induce apoptosis in skin epidermoid cancer cells through a ROS-mediated mitochondrial pathway (Pavithra, Mehta, & Verma, 2018). This suggests potential applications in cancer treatment.
Hepatoprotective Effects : In studies involving leaf essential oils containing (-)-aromadendrene, significant hepatoprotective effects against lipopolysaccharide/D-galactosamine-induced liver damage in mice were observed (Tung, Huang, Ho, Kuo, Lin, Lin, & Wu, 2011).
Biochemical Transformations : Research has shown that Glomerella cingulata, a plant pathogenic micro-organism, can biotransform aromadendrene into triols, which are hydroxylated at specific positions, indicating potential for biochemical applications (Miyazawa, Uemura, & Kameoka, 1995).
Oral Health Applications : The essential oil of Tetradenia riparia, containing aromadendrene oxide, has demonstrated activity against cariogenic bacteria like Streptococcus mutans, suggesting potential for oral health applications (de Melo, de Carvalho, Fracarolli, Cunha, Veneziani, Martins, & Crotti, 2015).
Safety And Hazards
properties
IUPAC Name |
(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-XVIXHAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862020, DTXSID80881253 | |
Record name | (+/-)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Aromadendrene | |
CAS RN |
489-39-4, 72747-25-2 | |
Record name | Aromadendrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Aromadendrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aromadendrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Aromadendrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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